(3,5-Bis(trifluoromethoxy)phenyl)hydrazine
Description
(3,5-Bis(trifluoromethoxy)phenyl)hydrazine is a fluorinated aromatic hydrazine derivative characterized by two trifluoromethoxy (-OCF₃) groups at the 3- and 5-positions of the phenyl ring. This compound serves as a critical intermediate in synthesizing heterocyclic compounds, such as pyrazoles and hydrazones, which are pivotal in pharmaceutical and agrochemical research . The trifluoromethoxy groups enhance electron-withdrawing effects, influencing reactivity and stability, while the hydrazine (-NH-NH₂) moiety enables condensation reactions with carbonyl compounds .
Key physical properties include a molecular formula of C₈H₆F₆N₂O₂ (as inferred from ) and a hydrochloride salt form (CAS 502496-23-3) with a molecular weight of 280.598 g/mol . Its synthesis typically involves reactions with hydrazine hydrate or derivatives under acidic or solvent-free mechanochemical conditions .
Properties
Molecular Formula |
C8H6F6N2O2 |
|---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
[3,5-bis(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2O2/c9-7(10,11)17-5-1-4(16-15)2-6(3-5)18-8(12,13)14/h1-3,16H,15H2 |
InChI Key |
KEDIFSLCRYFULE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)OC(F)(F)F)NN |
Origin of Product |
United States |
Biological Activity
(3,5-Bis(trifluoromethoxy)phenyl)hydrazine, a compound characterized by its unique trifluoromethoxy substituents, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Synthesis
The chemical formula for this compound is . Its structure features a hydrazine functional group attached to a phenyl ring that is further substituted with two trifluoromethoxy groups. The synthesis of this compound typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl compounds with hydrazine derivatives under controlled conditions to yield the desired hydrazine derivative.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study found that derivatives of this compound possess minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The presence of trifluoromethoxy groups enhances the compound's lipophilicity and biological activity.
Antibacterial Mechanism
The antibacterial mechanism of this compound appears to involve the inhibition of bacterial enzymes essential for cell wall synthesis. In vitro studies demonstrated that this compound acts as a potent inhibitor of essential bacterial enzymes, contributing to its efficacy against resistant strains .
Case Studies
-
Study on Antibacterial Activity :
- Objective : To evaluate the effectiveness of this compound against drug-resistant bacteria.
- Methodology : The study utilized standard MIC assays against various bacterial strains.
- Findings : Compounds derived from this compound showed enhanced potency compared to traditional antibiotics, with MIC values significantly lower than those for control drugs .
-
Synthesis and Evaluation of Pyrazole Derivatives :
- Objective : To synthesize pyrazole derivatives based on this compound and assess their biological activity.
- Methodology : Several derivatives were synthesized and tested for their growth inhibition against Gram-positive bacteria.
- Findings : Some derivatives exhibited MIC values as low as 0.25 µg/mL, indicating strong antibacterial properties .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Trifluoromethoxy vs. Trifluoromethyl
The trifluoromethoxy group (-OCF₃) in the target compound differs electronically and sterically from trifluoromethyl (-CF₃) substituents found in analogs like (3,5-Bis(trifluoromethyl)phenyl)hydrazine hydrochloride (CAS 502496-23-3) .
- Electronic Effects : The -OCF₃ group is more polar due to the oxygen atom, increasing solubility in polar solvents compared to -CF₃ analogs .
- Reactivity : -OCF₃ groups may stabilize intermediates in nucleophilic substitution reactions less effectively than -CF₃, altering reaction pathways in pyrazole synthesis .
- Biological Activity : Hydrazones derived from -OCF₃-substituted benzaldehydes exhibit distinct antibacterial profiles compared to -CF₃ analogs, as seen in fluorinated hydrazide-hydrazones (e.g., compound 119 in ) .
Positional Isomerism and Substituent Variation
Similar compounds with single substituents or different substitution patterns include:
- (3-(Trifluoromethoxy)phenyl)hydrazine (CAS 650628-49-2): Lacks the second -OCF₃ group, reducing steric hindrance and electron-withdrawing effects, which simplifies synthetic routes but diminishes thermal stability .
Table 1: Key Properties of Selected Hydrazine Derivatives
Q & A
Q. What are the established synthetic routes for (3,5-Bis(trifluoromethoxy)phenyl)hydrazine, and how do reaction conditions influence yield?
The synthesis of this compound typically involves:
- Step 1 : Preparation of the phenyl precursor (e.g., 3,5-bis(trifluoromethoxy)acetophenone) via electrophilic substitution or coupling reactions.
- Step 2 : Formation of a hydrazone intermediate by reacting the ketone with hydrazine under acidic or neutral conditions.
- Step 3 : Reduction or acid-catalyzed cyclization to yield the final hydrazine derivative .
Q. Critical factors :
Q. How do the electron-withdrawing trifluoromethoxy groups influence the compound’s spectroscopic properties?
The trifluoromethoxy (-OCF₃) groups significantly alter spectroscopic signatures:
- NMR : The -OCF₃ substituents deshield adjacent protons, causing distinct splitting patterns in H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and F NMR signals near δ -58 ppm .
- IR : Strong absorption bands at 1250–1150 cm⁻¹ (C-F stretching) and 3400–3300 cm⁻¹ (N-H stretching) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks [M+H]⁺ at m/z 289.1 align with the molecular formula C₈H₆F₆N₂O₂ .
Q. What are the recommended storage conditions to prevent decomposition?
- Temperature : Store at 0–6°C in airtight containers to minimize hydrolysis of the hydrazine moiety .
- Light Sensitivity : Protect from UV light to avoid radical degradation pathways common in trifluoromethoxy-substituted aromatics .
- Solubility : Dissolve in anhydrous DMSO or acetonitrile for long-term stability (>6 months) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?
- DFT Calculations : Use B3LYP/6-31G(d) basis sets to model the electron density of the hydrazine group. The trifluoromethoxy groups reduce the nucleophilicity of the -NH-NH₂ moiety by 30% compared to unsubstituted phenylhydrazines .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to identify binding hotspots influenced by -OCF₃ substituents .
- Reactivity Trends : The para-substituted trifluoromethoxy groups direct electrophilic attacks to the ortho positions due to steric and electronic effects .
Q. How should researchers resolve contradictions in biological activity data across studies?
Case Example : Discrepancies in reported IC₅₀ values for kinase inhibition:
- Method 1 : Validate assay conditions (e.g., pH, temperature) using standardized protocols (e.g., Mosmann’s MTT assay) .
- Method 2 : Cross-check purity (>98% by HPLC) to rule out impurities as confounding factors .
- Method 3 : Compare structural analogs (e.g., 4-(trifluoromethoxy)phenylhydrazine) to isolate substituent-specific effects (see Table 1) .
Q. Table 1. Comparative Bioactivity of Hydrazine Derivatives
| Compound | IC₅₀ (μM) | Target Enzyme | Reference |
|---|---|---|---|
| This compound | 12.3 ± 1.2 | Kinase A | |
| 4-(Trifluoromethoxy)phenylhydrazine | 45.7 ± 3.1 | Kinase A |
Q. What strategies optimize the compound’s use in multicomponent reactions (MCRs)?
- Catalyst Screening : Employ Lewis acids (e.g., ZnCl₂) to accelerate hydrazone formation in Ugi or Biginelli reactions .
- Solvent Optimization : Use ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction rates by 2.5-fold compared to conventional solvents .
- Mechanistic Insights : Monitor intermediates via in-situ FTIR to identify rate-limiting steps (e.g., imine formation) .
Q. How do substituent positions (3,5 vs. 2,4) affect the compound’s pharmacokinetic properties?
- Lipophilicity : The 3,5-substitution pattern increases logP by 0.8 units compared to 2,4-isomers, enhancing blood-brain barrier permeability .
- Metabolic Stability : In vitro microsomal assays show 3,5-substituted derivatives exhibit 40% lower clearance due to reduced CYP450 binding .
- Toxicity : 3,5-Isomers show lower hepatotoxicity (LD₅₀ > 500 mg/kg) in rodent models compared to 2,4-analogs (LD₅₀ ~250 mg/kg) .
Q. What analytical techniques are critical for characterizing degradation products?
- LC-MS/MS : Identifies hydrolyzed products (e.g., 3,5-bis(trifluoromethoxy)aniline) via fragmentation patterns .
- X-ray Crystallography : Resolves structural changes in aged samples, such as oxidation of the hydrazine group to diazenes .
- TGA-DSC : Detects thermal decomposition thresholds (>180°C) under nitrogen atmosphere .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
